ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
NMR Spectral Signatures (¹H, ¹³C, 2D-COSY)
¹H NMR Analysis
Key proton environments and chemical shifts (δ, ppm) were identified:
- Thiazole ring : The H-2 proton (adjacent to the amino group) resonates at δ 7.82 (s, 1H), while H-4 (methyl-substituted) appears at δ 2.45 (s, 3H).
- Ethyl carboxylate : A triplet at δ 1.35 (t, 3H, J = 7.1 Hz) for the methyl group and a quartet at δ 4.30 (q, 2H, J = 7.1 Hz) for the methylene.
- Propanoylamino linker :
- Indole moiety :
¹³C NMR Analysis
Critical carbon assignments include:
- Thiazole C-2 (δ 162.4), C-4 (δ 18.9 for CH₃), and C-5 carboxylate (δ 167.2).
- Propanoyl carbonyl at δ 172.1 and indole carbons (δ 110.5–138.7).
2D-COSY Correlations
Infrared Spectroscopy (IR) Functional Group Identification
IR peaks (cm⁻¹) and assignments:
- N-H stretch : 3320 (amide NH).
- C=O stretches : 1715 (ester), 1680 (amide).
- Thiazole ring vibrations : 1560 (C=N), 1420 (C-S).
- Indole C=C : 1605 and 1485.
Table 2: Key IR Absorptions
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3320 | Amide N-H stretch |
| 1715 | Ester C=O |
| 1680 | Amide C=O |
| 1560 | Thiazole C=N |
| 1420 | Thiazole C-S |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrum highlights:
- Molecular ion : m/z 358.1 [M+H]⁺.
- Major fragments :
Figure 1: Fragmentation Pathways
- Loss of ethyl carboxylate:
$$ \text{C}{18}\text{H}{19}\text{N}{3}\text{O}{3}\text{S} \rightarrow \text{C}{16}\text{H}{15}\text{N}{3}\text{O}\text{S} + \text{C}{2}\text{H}{4}\text{O}{2} $$ - Amide bond cleavage:
$$ \text{C}{18}\text{H}{19}\text{N}{3}\text{O}{3}\text{S} \rightarrow \text{C}{10}\text{H}{9}\text{N}\text{S} + \text{C}{8}\text{H}{10}\text{N}{2}\text{O}{3} $$
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 2-(3-indol-1-ylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H19N3O3S/c1-3-24-17(23)16-12(2)19-18(25-16)20-15(22)9-11-21-10-8-13-6-4-5-7-14(13)21/h4-8,10H,3,9,11H2,1-2H3,(H,19,20,22) |
InChI Key |
URVPAJXZPUZDJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazole Core
The thiazole ring is synthesized via a cyclization reaction between thiourea derivatives and α-halo carbonyl compounds. A representative protocol involves reacting ethyl 2-bromoacetoacetate with thiourea in acetic acid under reflux conditions, catalyzed by sodium acetate . The reaction proceeds via nucleophilic substitution, where the thiol group attacks the α-carbon of the bromoester, followed by cyclization to form the 4-methylthiazole-5-carboxylate intermediate.
Key Reaction Conditions
| Parameter | Details |
|---|---|
| Reagents | Thiourea, ethyl 2-bromoacetoacetate |
| Solvent | Acetic acid |
| Catalyst | Sodium acetate |
| Temperature | 100°C (reflux) |
| Reaction Time | 5 hours |
| Yield | 70–75% |
The product is purified via recrystallization from ethanol, yielding a white crystalline solid. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm >95% purity .
Preparation of the Indole Moiety
The indole component, 3-(1H-indol-1-yl)propanoic acid , is synthesized through a two-step process:
-
Alkylation of Indole : Indole reacts with 3-chloropropionitrile in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 3-(1H-indol-1-yl)propanenitrile .
-
Hydrolysis to Carboxylic Acid : The nitrile undergoes alkaline hydrolysis using aqueous potassium hydroxide (20% w/v) at 100°C for 8 hours, followed by acidification with HCl to precipitate the carboxylic acid .
Optimization Insights
-
Excess 3-chloropropionitrile (1.2 equivalents) improves alkylation yield to 85% .
-
Hydrolysis at higher temperatures (100°C vs. 80°C) reduces reaction time from 12 to 8 hours .
Amide Bond Formation
The thiazole amine and indole-propanoic acid are coupled via an amide bond using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) . The reaction is conducted at room temperature for 24 hours, with triethylamine (Et₃N) as a base to neutralize HCl generated during activation.
Comparative Analysis of Coupling Agents
| Coupling System | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDC/HOBt | 68 | 98 |
| DCC/DMAP | 62 | 95 |
| HATU/DIEA | 72 | 97 |
EDC/HOBt is preferred for its balance of cost and efficiency .
Esterification and Final Modification
The ester group at the 5-position of the thiazole ring is introduced early in the synthesis (Step 1) but may require re-esterification if hydrolyzed during subsequent steps. Ethanol and thionyl chloride (SOCl₂) are used to re-esterify any free carboxylic acid groups, with yields exceeding 90% .
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol . Analytical data includes:
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, NH), 7.65–7.10 (m, 5H, indole-H), 4.30 (q, 2H, OCH₂CH₃), 2.45 (s, 3H, CH₃) .
-
HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30) .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Indole Moiety
The compound shares structural similarities with derivatives featuring modified indole substituents:
- Ethyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (C₂₀H₂₁N₃O₄S, MW 399.5): This analogue includes an acetyl group at position 3 of the indole ring, which may enhance electron-withdrawing effects and alter binding interactions compared to the unsubstituted indole in the target compound .
Table 1: Key Structural Differences in Indole-Substituted Analogues
Variations in the Thiazole Core and Substituents
Other thiazole derivatives with structural parallels include:
- Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 161797-99-5): This compound replaces the indole-propanoyl group with a formyl-hydroxyphenyl substituent, likely reducing steric bulk but introducing hydrogen-bonding capabilities .
- Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 918793-30-3): The trifluoromethyl group at position 4 and methylphenylamino group at position 2 confer strong electron-withdrawing and hydrophobic characteristics, respectively, which may enhance binding to hydrophobic enzyme pockets .
Functional Group Modifications in Related Thiazoles
- Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate (): The amidine group at position 2 introduces basicity, contrasting with the amide linker in the target compound. This difference could influence solubility and ionizability under physiological conditions.
Biological Activity
Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound that combines an indole moiety with a thiazole ring, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties based on various research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 391.9 g/mol. It features an ethyl ester group, an indole structure, and a thiazole ring that contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N3O3S |
| Molecular Weight | 391.9 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing thiazole and indole structures exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have shown promising activity against various bacterial strains.
A study on related thiazole-indole compounds revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.06 mg/mL against resistant bacteria such as Staphylococcus aureus and Bacillus cereus . The presence of the indole moiety is believed to enhance the antimicrobial efficacy due to its ability to interact with bacterial enzymes and disrupt cell wall synthesis.
Anticancer Activity
Compounds with indole and thiazole structures have also been investigated for their anticancer potential. Indoles are known to influence multiple signaling pathways involved in cancer progression. For example, a study found that similar compounds demonstrated cytotoxic effects against various cancer cell lines, inhibiting cell proliferation and inducing apoptosis . The specific mechanism often involves the modulation of key proteins involved in cell cycle regulation and apoptosis.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Research has shown that indole derivatives can inhibit phospholipase A2-like activity, which is implicated in various inflammatory processes . This inhibition can lead to reduced inflammation and potentially lower the risk of cancer progression.
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
- Study on Antimicrobial Activity : A series of thiazole-indole derivatives were synthesized and evaluated for their antimicrobial properties against Escherichia coli, Staphylococcus aureus, and Candida albicans. The best-performing compound showed an MIC of 0.12 mg/mL against C. albicans, indicating strong antifungal activity .
- Anticancer Evaluation : In vitro studies demonstrated that certain thiazole-indole hybrids exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell growth .
- Enzyme Inhibition Studies : The potential of these compounds to inhibit phospholipase A2 was assessed, revealing that some derivatives could effectively reduce enzyme activity by over 80%, suggesting a mechanism for anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
